Cromakalim

Stereochemistry Vasorelaxation Enantiomer Potency

Choose levcromakalim (BRL 38227), the active (-)-enantiomer of cromakalim, for research demanding selective, high-potency activation of vascular SUR2B/SUR2A KATP channels. Unlike diazoxide (SUR1-pancreatic) or nicorandil (nitrate-like sGC activation), levcromakalim delivers pure KATP opening free from metabolic side effects or confounding vasodilatory mechanisms. Well-characterized glibenclamide-sensitive pharmacology ensures unambiguous data interpretation in hypertension, ischemia-reperfusion, and airway hyperresponsiveness models. Ideal as a reference standard in patch-clamp electrophysiology and HTS assays.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS No. 94535-50-9
Cat. No. B1674936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCromakalim
CAS94535-50-9
SynonymsBRL 38226
BRL 38227
BRL-34915
BRL-38226
BRL-38227
BRL38226
BRL38227
Cromakalim
Cromakalim, (3R-cis)-Isomer
Cromakalim, (3R-trans)-Isomer
Cromakalim, (3S-cis)-Isomer
Cromakalim, (3S-trans)-Isomer
Cromakalim, (trans)-Isomer
Lemakalim
Levcromakalim
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
InChIInChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1
InChIKeyTVZCRIROJQEVOT-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cromakalim (CAS 94535-50-9): A Prototypical Kir6 (KATP) Channel Opener for Cardiovascular and Respiratory Research


Cromakalim (BRL 34915) is a prototypical, orally active ATP-sensitive potassium (KATP) channel opener that belongs to the benzopyran class of vasorelaxants [1]. It functions by opening Kir6.x/SUR2-composed KATP channels in vascular and airway smooth muscle, leading to membrane hyperpolarization, closure of voltage-dependent calcium channels, and subsequent relaxation [2]. This mechanism underlies its potent hypotensive and bronchodilator activities, making it a valuable pharmacological tool for studying KATP channel physiology and for evaluating novel therapeutic agents targeting hypertension, angina, and asthma [3]. As a racemic mixture, cromakalim's activity resides predominantly in its (-)-enantiomer, levcromakalim (BRL 38227), which exhibits enhanced potency and is often used as the active comparator in advanced studies [4].

Why Cromakalim Cannot Be Simply Substituted: The Critical Importance of KATP Opener Subtype and Tissue Selectivity


In-class substitution among potassium channel openers (KCOs) is a high-risk scientific practice due to significant divergence in their molecular target (SUR1 vs. SUR2), tissue selectivity, and consequent in vivo pharmacodynamic profiles [1]. While several agents (e.g., pinacidil, nicorandil, diazoxide) are grouped under the broad KCO umbrella, they exhibit distinct interactions with sulfonylurea receptor (SUR) isoforms. For instance, cromakalim and pinacidil selectively target vascular SUR2B/SUR2A isoforms, whereas diazoxide acts on pancreatic SUR1 [2]. This dichotomy translates into starkly different physiological outcomes: cromakalim potently reduces vascular resistance without significant metabolic disruption, whereas diazoxide potently inhibits insulin secretion and induces profound hyperglycemia [3]. Furthermore, even within the SUR2-selective group, nicorandil's additional nitrate-like, soluble guanylyl cyclase (sGC)-activating property introduces a confounding vasodilatory mechanism that is not shared by the pure KATP openers cromakalim and pinacidil [4]. Therefore, experimental reproducibility and accurate interpretation of data require the precise KATP opener whose selectivity profile matches the research hypothesis. The quantitative evidence below details exactly where cromakalim, and particularly its active enantiomer levcromakalim, demonstrates verifiable superiority or distinctiveness relative to its closest analogs.

Cromakalim and Levcromakalim Quantitative Differentiation: A Comparator-Based Evidence Guide


Stereochemical Purity Determines Potency: Levcromakalim (BRL 38227) vs. cis-Cromakalim Enantiomers

The vasorelaxant activity of cromakalim is exquisitely sensitive to stereochemistry. The active (-)-(3S,4R) enantiomer, known as levcromakalim (BRL 38227), is approximately 50-fold more potent than the (R,R)-enantiomer of cis-cromakalim [1]. This stark difference underscores the critical need for high stereochemical purity in research applications; use of the racemate or the incorrect enantiomer introduces significant, unquantified variability in potency [1].

Stereochemistry Vasorelaxation Enantiomer Potency

Vascular Selectivity Over Pancreatic Beta-Cells: Levcromakalim vs. Diazoxide

KATP channel openers are defined by their sulfonylurea receptor (SUR) subtype selectivity. Levcromakalim (and cromakalim) activates channels containing the SUR2 isoform found in vascular smooth muscle, but are ineffective on SUR1-containing pancreatic beta-cell channels [1]. In contrast, diazoxide potently activates SUR1-containing channels, leading to inhibition of insulin secretion and hyperglycemia [2].

Tissue Selectivity SUR Isoform Cardiovascular

Superior In Vitro Vasorelaxant Potency: Cromakalim vs. Pinacidil and Nicorandil

In a direct head-to-head comparison using rabbit isolated portal vein, a standard preparation for evaluating vascular KATP channel openers, cromakalim demonstrated superior potency relative to its closest in-class comparators, pinacidil and nicorandil [1].

Vasorelaxation Potency Portal Vein

Enhanced In Vivo Antihypertensive Efficacy: Cromakalim vs. Pinacidil and Diazoxide

The superior in vitro vascular potency of cromakalim translates to enhanced in vivo antihypertensive efficacy. In conscious renal hypertensive cats, cromakalim was 10 times more potent than pinacidil as an antihypertensive agent [1]. Furthermore, in a separate rat study, cromakalim was approximately 100 times more potent than diazoxide at lowering blood pressure [2].

In Vivo Pharmacology Antihypertensive Blood Pressure

Mechanistic Purity: Cromakalim as a Pure KATP Opener vs. Nicorandil's Dual Mechanism

A key differentiator for cromakalim is its pure, glibenclamide-sensitive KATP channel opening mechanism. In contrast, nicorandil, often used as an in-class comparator, possesses a dual mechanism: it activates KATP channels and also acts as a nitrate, stimulating soluble guanylyl cyclase (sGC) [1]. This duality is functionally evident, as the vasorelaxant effect of cromakalim is competitively antagonized by glibenclamide (pA2 = 7.17-7.47), whereas nicorandil's relaxation is largely unaffected by glibenclamide [1].

Mechanism of Action KATP Channel Nitrate

Recommended Research and Procurement Scenarios for Cromakalim and Levcromakalim


Cardiovascular Research: Selective Vascular KATP Channel Activation

Procure levcromakalim for ex vivo and in vivo studies requiring selective, high-potency activation of vascular SUR2B/SUR2A-containing KATP channels. Its well-characterized, glibenclamide-sensitive mechanism allows for unambiguous data interpretation, particularly in models of hypertension, ischemia-reperfusion injury, and vascular reactivity where pure KATP opening without nitrate-like or metabolic side effects is required [1].

Respiratory Pharmacology: In Vitro and In Vivo Bronchodilation Studies

Select cromakalim or levcromakalim as a reference standard for KATP-mediated airway smooth muscle relaxation. Its potent activity in isolated tracheal and bronchial preparations (e.g., IC50 = 10-490 nM in guinea-pig trachea) makes it ideal for evaluating novel bronchodilator candidates and for studying the role of KATP channels in airway hyperresponsiveness models [2].

Ion Channel Electrophysiology: KATP Channel Biophysics and Pharmacology

Use levcromakalim as a selective, high-affinity agonist for investigating the biophysical properties and pharmacological modulation of recombinant or native Kir6.x/SUR2 KATP channel complexes in patch-clamp electrophysiology setups. Its defined binding site on the SUR2 transmembrane domain and consistent pA2 values against glibenclamide provide a robust experimental foundation [3].

Chemical Biology and Assay Development: Pure KATP Opener Control

Leverage cromakalim's status as a prototypical, pure KATP opener to serve as a well-characterized positive control in high-throughput screening (HTS) assays designed to identify novel KATP channel modulators or to validate target engagement in cell-based assays measuring membrane potential or ion flux (e.g., 86Rb+ efflux) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cromakalim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.